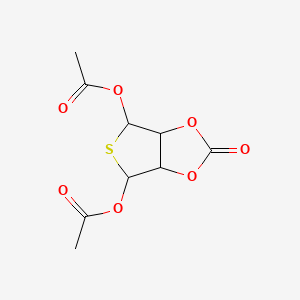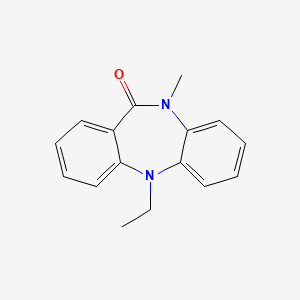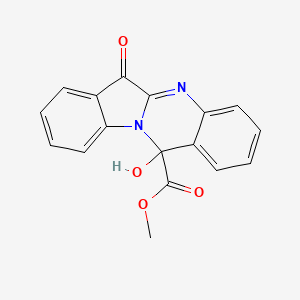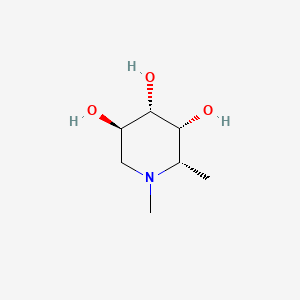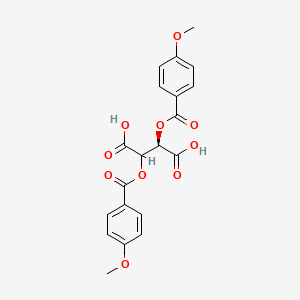
6-Hydroxy-7-nitro-5,8-quinolinedione sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-7-nitro-5,8-quinolinedione sodium salt is a chemical compound with the molecular formula C9H3N2NaO5 It is a derivative of quinolinedione, characterized by the presence of hydroxy and nitro functional groups at the 6th and 7th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-nitro-5,8-quinolinedione sodium salt typically involves the nitration of 6-hydroxy-5,8-quinolinedione. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The resulting nitro compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-nitro-5,8-quinolinedione sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinolinedione derivatives.
Scientific Research Applications
6-Hydroxy-7-nitro-5,8-quinolinedione sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinolinedione derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-nitro-5,8-quinolinedione sodium salt involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions. It can also interact with enzymes and proteins, affecting their function and activity. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5,8-quinolinedione: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitro-5,8-quinolinedione: Lacks the hydroxy group, affecting its reactivity and applications.
5,8-Quinolinedione: The parent compound without any substituents, used as a reference for studying the effects of functional groups.
Uniqueness
6-Hydroxy-7-nitro-5,8-quinolinedione sodium salt is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
102072-67-3 |
|---|---|
Molecular Formula |
C9H3N2NaO5 |
Molecular Weight |
242.12 g/mol |
IUPAC Name |
sodium;7-nitro-5,6-dioxoquinolin-8-olate |
InChI |
InChI=1S/C9H4N2O5.Na/c12-7-4-2-1-3-10-5(4)8(13)6(9(7)14)11(15)16;/h1-3,13H;/q;+1/p-1 |
InChI Key |
GXBKWDYHEOWOBN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C(C(=O)C2=O)[N+](=O)[O-])[O-])N=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
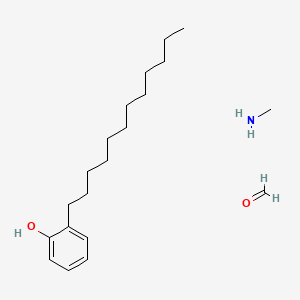
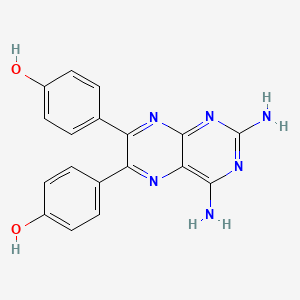
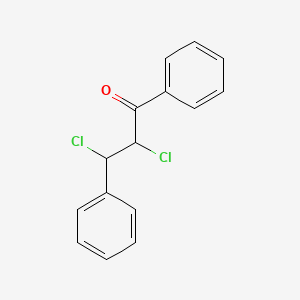
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
